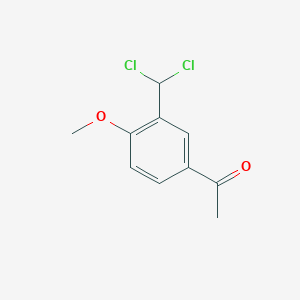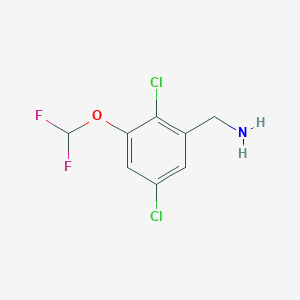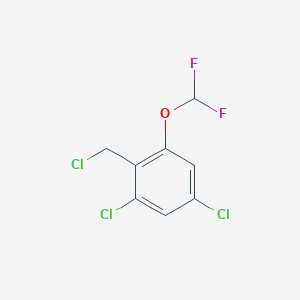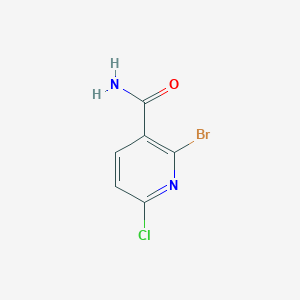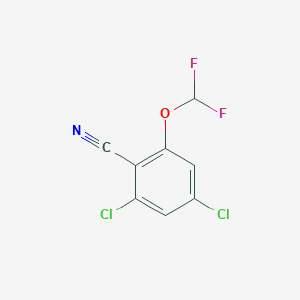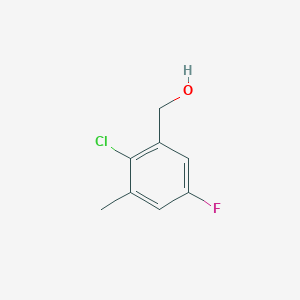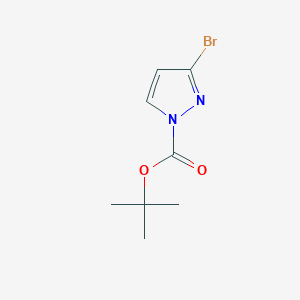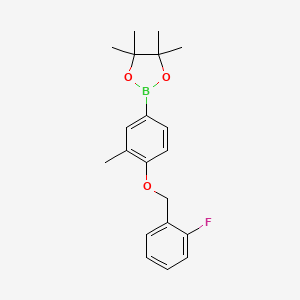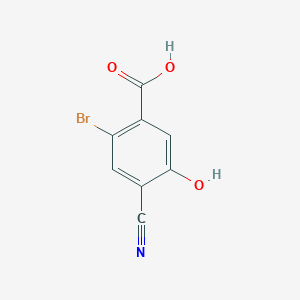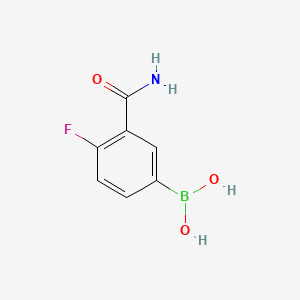
(3-カルバモイル-4-フルオロフェニル)ボロン酸
概要
説明
(3-Carbamoyl-4-fluorophenyl)boronic acid: is a boronic acid derivative with the molecular formula C7H7BFNO3. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It features a carbamoyl group (NH2CO-) and a fluorophenyl group (C6H4F) attached to a boronic acid group (B(OH)2).
科学的研究の応用
Chemistry: : (3-Carbamoyl-4-fluorophenyl)boronic acid is used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. It is also employed in the synthesis of biologically active terphenyls .
Biology and Medicine:
Industry: : In industrial settings, (3-Carbamoyl-4-fluorophenyl)boronic acid is used in the production of advanced materials and pharmaceuticals, leveraging its reactivity and functional group compatibility.
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
(3-Carbamoyl-4-fluorophenyl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that (3-Carbamoyl-4-fluorophenyl)boronic acid may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions , it may contribute to the synthesis of complex organic molecules, potentially leading to various downstream effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of (3-Carbamoyl-4-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the reactivity of boronic acids . Additionally, factors such as temperature, solvent, and the presence of other chemical species can also influence the action of (3-Carbamoyl-4-fluorophenyl)boronic acid .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Carbamoyl-4-fluorophenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process uses boron reagents tailored for specific conditions . The general steps include:
Protection of functional groups: Protecting groups such as amines or hydroxyls to prevent unwanted reactions.
Formation of boronic ester: Reacting the protected intermediate with boronic acid or its derivatives.
Deprotection: Removing the protecting groups to yield the final boronic acid compound.
Industrial Production Methods: Industrial production methods for (3-Carbamoyl-4-fluorophenyl)boronic acid often involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: (3-Carbamoyl-4-fluorophenyl)boronic acid can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols.
類似化合物との比較
4-Fluorophenylboronic acid: Similar in structure but lacks the carbamoyl group.
3-Chloro-4-fluorophenylboronic acid: Contains a chlorine atom instead of a carbamoyl group.
3-Fluorophenylboronic acid: Similar but without the carbamoyl group.
Uniqueness: (3-Carbamoyl-4-fluorophenyl)boronic acid is unique due to the presence of both a carbamoyl group and a fluorophenyl group, which confer distinct reactivity and functional group compatibility. This makes it particularly useful in applications requiring specific interactions with biological molecules or in complex organic syntheses.
特性
IUPAC Name |
(3-carbamoyl-4-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNYXSWJFLHIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660212 | |
| Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-34-8 | |
| Record name | (3-Carbamoyl-4-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


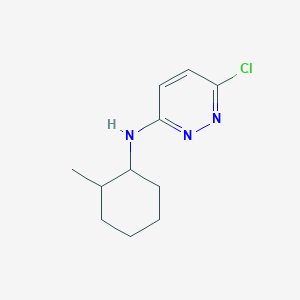
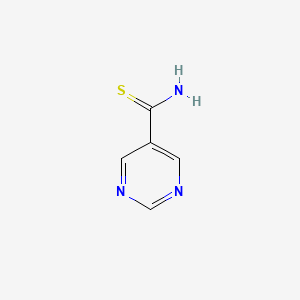
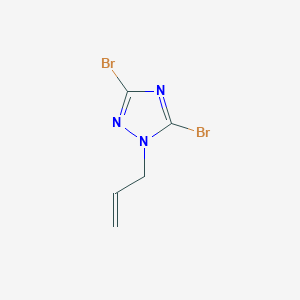
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl acetate](/img/structure/B1461837.png)
